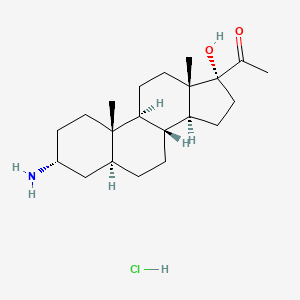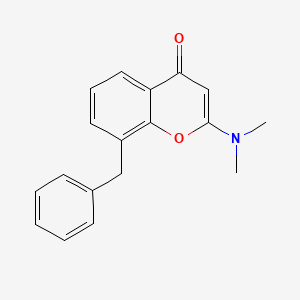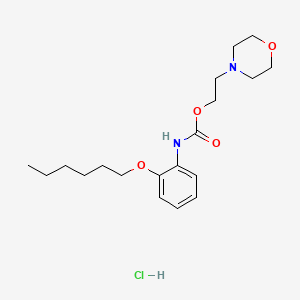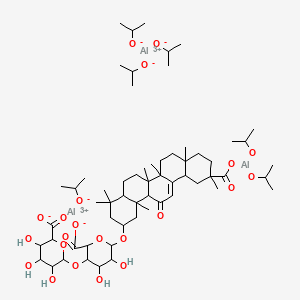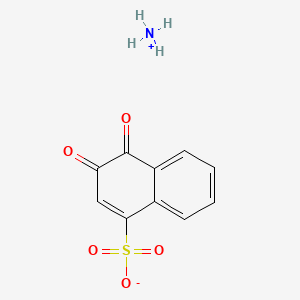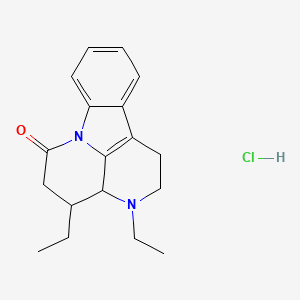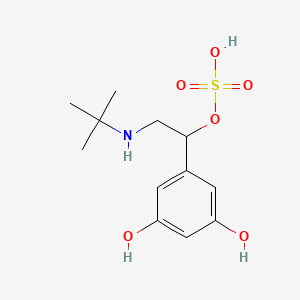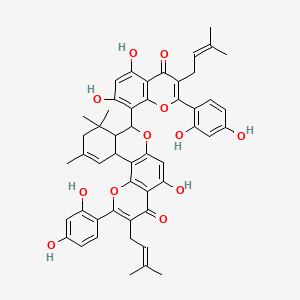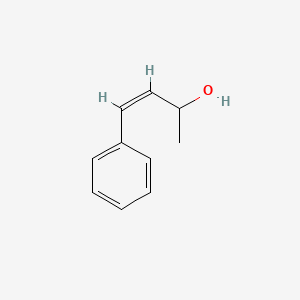
(3Z)-4-Phenyl-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-4-Phenyl-3-buten-2-ol is an organic compound characterized by a phenyl group attached to a butenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-Phenyl-3-buten-2-ol typically involves the reaction of phenylacetylene with acetaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps including the formation of an intermediate compound, which is then reduced to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (3Z)-4-Phenyl-3-buten-2-ol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Produces phenylbutanone or phenylbutanal.
Reduction: Yields phenylbutanol.
Substitution: Results in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3Z)-4-Phenyl-3-buten-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which (3Z)-4-Phenyl-3-buten-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
(3E)-4-Phenyl-3-buten-2-ol: An isomer with a different configuration around the double bond.
4-Phenyl-2-butanol: A saturated analog with similar structural features.
4-Phenyl-3-buten-2-one: A ketone derivative with distinct reactivity.
Uniqueness: (3Z)-4-Phenyl-3-buten-2-ol is unique due to its specific configuration, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications where specific stereochemistry is crucial.
Propiedades
Número CAS |
31915-95-4 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
Clave InChI |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
SMILES isomérico |
CC(/C=C\C1=CC=CC=C1)O |
SMILES canónico |
CC(C=CC1=CC=CC=C1)O |
Punto de ebullición |
140.00 °C. @ 12.00 mm Hg |
Densidad |
1.006-1.012 |
Descripción física |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
Solubilidad |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


